1-Isopropyl-1H-pyrazole-3-sulfonyl chloride
Overview
Description
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol. It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of an isopropyl group at the 1-position and a sulfonyl chloride group at the 3-position of the pyrazole ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride: Contains two methyl groups and a different sulfonyl chloride position.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Has an ethyl group and two methyl groups with a different sulfonyl chloride position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1-propan-2-ylpyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKMYXQXNOLLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222266 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-87-2 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropyl-1H-pyrazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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